molecular formula C10H7Cl2N B8743484 Quinoline, 2-(dichloromethyl)- CAS No. 4032-52-4

Quinoline, 2-(dichloromethyl)-

Cat. No. B8743484
CAS RN: 4032-52-4
M. Wt: 212.07 g/mol
InChI Key: GNDZFSJQKPWSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04719298

Procedure details

A solution of 143.19 g (1 mole) of quinaldine in 350 ml of chloroform was heated to 60° C. and 83 g (0.36 mole) of trichloroisocyanuric acid (min. 90% available chlorine) were added thereto in portions over 175 minutes. The mixture was stirred for another 45 minutes at 60° C. and then cooled. 700 ml of water and 200 ml of 50% potassium hydroxide were added with stirring until two clear layers have formed. The decanted aqueous phase was extracted twice with 150 ml of chloroform and the combined chloroform phases were covered with a layer of 350 ml of 10% HCl to thoroughly extract any 2-monochloromethyl-quinoline from the chloroform solution. The decanted chloroform phase was dried over MgSO4 and evaporated to dryness on a rotary evaporator to obtain 52 g (24.5%) of crude dichloromethyl-quinoline. After recrystallization from isopropanol, there were 16 g (7.5%) of product melting at 80° to 81° C. with a chlorine content of 33.02% (theory 33.4%). The acid aqueous phase was covered with 300 ml of ethyl acetate and the pH was adjusted to 3 with 50% sodium hydroxide. The mixture was well stirred and the decanted aqueous phase was extracted with 100 ml of ethyl acetate again. The combined acetic ester phases were dried over MgSO4 and evaporated to dryness to obtain 95 g (53.5%) of crystalline 2-chloromethylquinoline melting at 53° C. with a chlorine content of 19.87% (theory 19.96%). The aqueous phase was made alkaline with sodium hydroxide and was extracted with 200 ml of ethyl acetate. After drying and evaporating the organic phase, 23 g of quinaline were recovered. The yield of 2-chloromethyl-quinoline calculated for reacted quinaldine was 63.7%.
Quantity
143.19 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1C.ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O.O.[OH-].[K+].[CH:27]([Cl:30])(Cl)[Cl:28]>>[Cl:28][CH:27]([C:2]1[CH:4]=[CH:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:1]=1)[Cl:30] |f:3.4|

Inputs

Step One
Name
Quantity
143.19 g
Type
reactant
Smiles
N1=C(C)C=CC2=CC=CC=C12
Name
Quantity
350 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
83 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for another 45 minutes at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
with stirring until two clear layers
CUSTOM
Type
CUSTOM
Details
have formed
EXTRACTION
Type
EXTRACTION
Details
The decanted aqueous phase was extracted twice with 150 ml of chloroform
EXTRACTION
Type
EXTRACTION
Details
to thoroughly extract any 2-monochloromethyl-quinoline from the chloroform solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The decanted chloroform phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness on a rotary evaporator

Outcomes

Product
Details
Reaction Time
175 min
Name
Type
product
Smiles
ClC(Cl)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.